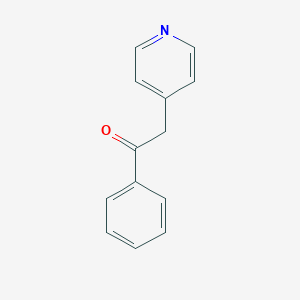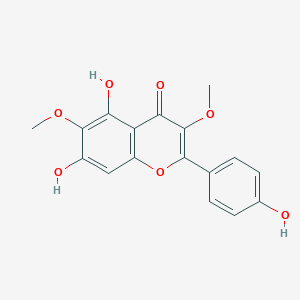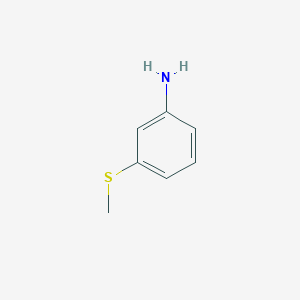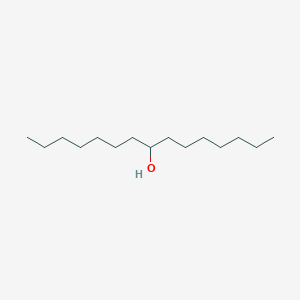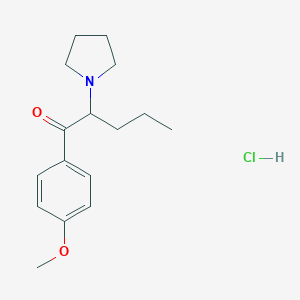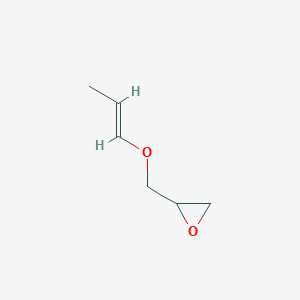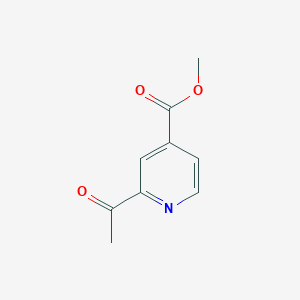
Marinostatin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marinostatin D is a natural product derived from the marine actinomycete, Marinispora sp. CNQ-140. It belongs to the class of depsipeptides and consists of 10 amino acid residues and a lactone ring. Marinostatin D has shown promising results in scientific research for its potential as an anticancer agent.
Wirkmechanismus
Marinostatin D works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a crucial role in the development and progression of cancer, and their inhibition by Marinostatin D leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
Marinostatin D has been shown to have several biochemical and physiological effects. It induces the expression of genes involved in cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. Marinostatin D also induces the acetylation of histones, which leads to changes in chromatin structure and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Marinostatin D in lab experiments include its potent anticancer activity and its ability to inhibit HDACs. However, the limitations include its complex synthesis method and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on Marinostatin D. One of the areas of interest is the development of more efficient synthesis methods for Marinostatin D. Another area of interest is the investigation of the potential of Marinostatin D as a combination therapy with other anticancer agents. Furthermore, the identification of the specific HDAC isoforms targeted by Marinostatin D could lead to the development of more specific HDAC inhibitors.
Wissenschaftliche Forschungsanwendungen
Marinostatin D has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Marinostatin D induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
139113-32-9 |
|---|---|
Molekularformel |
C43H66N12O17S |
Molekulargewicht |
1055.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |
InChI-Schlüssel |
WJDXFSGDJCWRCO-IIUYZQMUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Sequenz |
ATMRYPSDD |
Synonyme |
Ala-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine marinostatin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



